5,6-Dibromotubercidin
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Overview
Description
5,6-Dibromotubercidin is a halogenated derivative of tubercidin, an adenosine analog known for its potent biological activities. Tubercidin itself is a nucleoside antibiotic produced by the bacterium Streptomyces tubercidicus. The addition of bromine atoms at the 5 and 6 positions of the tubercidin molecule enhances its biological properties, making this compound a compound of significant interest in scientific research .
Preparation Methods
5,6-Dibromotubercidin can be synthesized through the halogenation of tubercidin using N-bromosuccinimide (NBS) in dimethylformamide (DMF). The reaction conditions can be adjusted to favor the formation of either 5-bromotubercidin or 6-bromotubercidin, with this compound being formed in minor amounts under both conditions
Chemical Reactions Analysis
5,6-Dibromotubercidin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: N-bromosuccinimide (NBS) in DMF is commonly used for the bromination of tubercidin.
Scientific Research Applications
5,6-Dibromotubercidin has several applications in scientific research:
Chemistry: It serves as a model compound for studying halogenation reactions and the effects of halogen substitution on nucleosides.
Biology: The compound is used to investigate the mechanisms of RNA synthesis inhibition and the role of halogenated nucleosides in cellular processes.
Mechanism of Action
5,6-Dibromotubercidin exerts its effects by inhibiting RNA synthesis. The bromine atoms enhance the compound’s ability to interfere with the function of RNA polymerase, thereby blocking the transcription process. This inhibition can lead to the suppression of viral replication and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5,6-Dibromotubercidin can be compared with other halogenated derivatives of tubercidin, such as:
5-Bromotubercidin: A single bromine atom at the 5 position, known for its reversible inhibition of RNA synthesis.
6-Bromotubercidin: A single bromine atom at the 6 position, with similar but distinct biological activities.
5,6-Dichlorotubercidin: Chlorine atoms at the 5 and 6 positions, which also inhibit RNA synthesis but with different potency and selectivity.
The uniqueness of this compound lies in its dual bromination, which enhances its biological activity and makes it a valuable tool for studying the effects of halogenation on nucleosides.
Properties
CAS No. |
78000-55-2 |
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Molecular Formula |
C11H12Br2N4O4 |
Molecular Weight |
424.05 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(4-amino-5,6-dibromopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H12Br2N4O4/c12-5-4-9(14)15-2-16-10(4)17(8(5)13)11-7(20)6(19)3(1-18)21-11/h2-3,6-7,11,18-20H,1H2,(H2,14,15,16)/t3-,6-,7-,11-/m1/s1 |
InChI Key |
ATBZHTMJKTZNPL-BBBNYMBOSA-N |
Isomeric SMILES |
C1=NC(=C2C(=C(N(C2=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Br)Br)N |
Canonical SMILES |
C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)Br)N |
Origin of Product |
United States |
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